molecular formula C11H7BrN2O3 B3012297 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid CAS No. 1409578-08-0

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid

Cat. No.: B3012297
CAS No.: 1409578-08-0
M. Wt: 295.092
InChI Key: JZLDHSPGZTWLFA-UHFFFAOYSA-N
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Description

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a bipyridyl ether scaffold where one pyridine ring contains a bromine atom—a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions . The other ring contains a carboxylic acid group, which can be used to form amide bonds or to modulate the molecule's solubility and physicochemical properties. This bifunctional nature makes it an excellent precursor for constructing more complex molecules, including kinase inhibitors and other biologically active heterocycles. Heterocyclic compounds containing pyridine rings are recognized as privileged scaffolds in drug discovery due to their ability to act as hydrogen bond acceptors and donors, and their favorable metabolic stability . The structural motifs present in this reagent are commonly found in compounds investigated for a range of therapeutic activities. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, using personal protective equipment.

Properties

IUPAC Name

5-(3-bromopyridin-2-yl)oxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-9-2-1-3-14-10(9)17-8-4-7(11(15)16)5-13-6-8/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLDHSPGZTWLFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CN=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid typically involves the reaction of 3-bromopyridine with pyridine-3-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyridine ring system, similar to 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, exhibit promising anticancer properties. For instance, derivatives of pyridine have shown inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) . The unique structure of this compound may enhance its interaction with biological targets, potentially improving its efficacy as an anticancer agent.

Tyrosine Kinase Inhibition

A notable application of this compound is its potential as a tyrosine kinase inhibitor. Tyrosine kinases play a crucial role in cell signaling pathways related to cancer progression. Compounds structurally related to this compound have been studied for their ability to inhibit the activity of Bcr-Abl1 and other related kinases, which are implicated in certain leukemias . This suggests a pathway for developing targeted cancer therapies.

Pesticide Development

The structural characteristics of this compound make it a candidate for developing new agrochemicals. Pyridine derivatives are known for their biological activity against pests and diseases affecting crops. Research has shown that modifications to the pyridine structure can lead to increased potency and selectivity against specific agricultural pests .

Synthesis of Functional Materials

In material science, compounds like this compound can be utilized in the synthesis of functional materials, particularly those with electronic or photonic properties. The incorporation of bromine into the pyridine ring enhances the electronic characteristics, making it suitable for applications in organic electronics and photonic devices .

Case Studies

Study Focus Findings
Galve et al. (2020)Anticancer propertiesIdentified high inhibitory effects on MCF-7 and NCI-H460 cell lines using pyridine derivatives .
Recent Patent (2022)Tyrosine Kinase InhibitionDemonstrated that compounds similar to this compound effectively inhibit Bcr-Abl1 activity .
Agrochemical ResearchPesticide EfficacyFound that modified pyridine compounds showed significant activity against agricultural pests .

Mechanism of Action

The mechanism of action of 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridinyl group can participate in various binding interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Brominated Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid C₁₁H₇BrN₂O₃ 295.09 3-Bromopyridinyl ether, 3-carboxylic acid Ether, carboxylic acid
5-Bromopicolinic acid (5-Bromopyridine-2-carboxylic acid) C₆H₄BrNO₂ 202.01 Bromine at pyridine-5, carboxylic acid at 2 Carboxylic acid, bromine
3-Bromo-6-chloropyridine-2-carboxylic acid C₆H₃BrClNO₂ 236.45 Bromine at 3, chlorine at 6, carboxylic acid at 2 Carboxylic acid, halogens
3-(Benzyloxy)-5-bromopicolinic acid C₁₃H₁₀BrNO₃ 308.13 Benzyloxy at 3, bromine at 5 Benzyl ether, carboxylic acid
5-Bromo-3-methylpicolinic acid C₇H₆BrNO₂ 216.04 Methyl at 3, bromine at 5 Carboxylic acid, methyl, bromine

Key Observations :

  • Ether Linkage : The target compound's ether bridge (absent in others) enhances conformational flexibility, influencing binding interactions in biological systems .
  • Halogen Positioning : Unlike 3-Bromo-6-chloropyridine-2-carboxylic acid (dual halogens), the target compound has a single bromine, reducing steric hindrance but maintaining electron-withdrawing effects .
  • Lipophilicity : 3-(Benzyloxy)-5-bromopicolinic acid’s benzyl group increases lipophilicity (logP ~2.5), compared to the target compound’s logP ~1.8 .

Reactivity Trends :

  • The target compound’s carboxylic acid group enables conjugation with amines or alcohols, while its bromine supports Suzuki-Miyaura coupling .
  • 5-Bromo-3-methylpicolinic acid’s methyl group stabilizes the pyridine ring against electrophilic substitution but limits cross-coupling reactivity .

Biological Activity

5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety attached to an oxypyridine structure with a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromopyridinyl group can engage in various binding interactions, while the carboxylic acid group facilitates hydrogen bonding with target proteins. This dual functionality allows the compound to modulate the activity of enzymes and receptors, which is critical for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on human cancer cell lines. Results indicate that at certain concentrations, the compound can induce cell death in cancer cells while showing minimal toxicity to normal cells. This selectivity makes it a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Specific Case Studies

  • Enzyme Interaction : A study highlighted the interaction between this compound and specific enzymes within the metabolic pathway, leading to a significant decrease in enzyme activity, which correlated with reduced cell proliferation in vitro.
  • Antimicrobial Efficacy : Another research effort focused on evaluating the compound against multi-drug resistant strains of bacteria, demonstrating that it possesses comparable or superior efficacy relative to established antibiotics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Bromopyridin-2-yl)oxypyridine-3-carboxylic acid, and what intermediates are critical?

Answer: The synthesis typically involves coupling reactions between brominated pyridine derivatives and carboxylic acid-bearing pyridine moieties. A key intermediate is 5-bromonicotinic acid (5-bromo-3-carboxypyridine, CAS 20826-04-4), which can undergo nucleophilic aromatic substitution or Suzuki-Miyaura coupling with hydroxylated pyridine precursors . For example:

  • Step 1: Bromination of nicotinic acid derivatives at the 5-position using NBS (N-bromosuccinimide) in acidic conditions.
  • Step 2: Etherification via Ullmann or Buchwald-Hartwig coupling to introduce the 3-bromopyridin-2-yloxy group.

Q. Critical intermediates :

IntermediateRoleReference
5-Bromonicotinic acidCarboxylic acid precursor
3-Bromopyridin-2-olEtherification partner

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

Answer:

  • NMR : The 1H^1H NMR spectrum should show distinct peaks for the pyridine protons (δ 7.5–9.0 ppm), with splitting patterns confirming substitution positions. The carboxylic acid proton may appear as a broad singlet (~δ 12–13 ppm) .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]+^+) at m/z 299.0 (calculated for C11 _{11}H7 _{7}BrN2 _{2}O3 _{3}) confirm purity and molecular weight.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous bromopyridine-carboxylic acid structures .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., X-ray crystallography) for this compound?

Answer: Discrepancies often arise in predicting bromine’s electronic effects on pyridine ring geometry. To address this:

Benchmark computational methods : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with X-ray data from similar compounds, such as 2-bromopyridine-3-carboxylic acid (Acta Cryst. E, 2010), which shows a dihedral angle of 8.2° between pyridine and carboxylic acid planes .

Electron density analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to map charge distribution and identify hyperconjugative interactions affecting bromine’s position.

Q. Example data conflict resolution :

ParameterComputational PredictionExperimental (X-ray)
C-Br bond length1.89 Å1.92 Å
Dihedral angle (pyridine-carboxylic acid)5.1°8.2°

Adjust computational parameters (e.g., basis sets, solvation models) to align with experimental observations.

Q. What strategies mitigate bromine displacement during coupling reactions involving this compound?

Answer: Bromine at the 3-position on pyridine is susceptible to unintended substitution. Mitigation approaches include:

  • Protecting the carboxylic acid : Convert to methyl ester (e.g., using SOCl2 _2/MeOH) to reduce electron-withdrawing effects that activate bromine for displacement .
  • Optimize catalyst systems : Use Pd-XPhos catalysts for Suzuki couplings, which minimize dehalogenation. For example, a study on 5-bromo-2-methoxy-3-methylpyridine (CAS 760207-87-2) achieved >90% yield with XPhos ligand .
  • Low-temperature kinetics : Conduct reactions at –20°C to slow competing SNAr pathways.

Q. Reaction optimization table :

ConditionYield (Unoptimized)Yield (Optimized)
Catalyst: Pd(OAc)2 _2/PPh3 _345%
Catalyst: Pd-XPhos92%
Temperature: 25°C55%
Temperature: –20°C88%

Methodological Notes

  • Avoid unreliable sources : Prioritize crystallographic data (e.g., Acta Cryst. E) and peer-reviewed syntheses over vendor catalogs.
  • Data reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) for complex splitting patterns .

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